molecular formula C10H11Cl2NO2 B13309712 Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

Cat. No.: B13309712
M. Wt: 248.10 g/mol
InChI Key: GLERNDQQVPPSNJ-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral β-amino ester featuring a 3,5-dichlorophenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of high-purity active pharmaceutical ingredients (APIs). The compound’s stereochemistry (3S configuration) is essential for its biological activity and binding specificity.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

GLERNDQQVPPSNJ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of the corresponding alcohol.
  • Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is used as a building block in the synthesis of more complex organic molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its structural similarity to natural amino acids.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dichlorophenyl group is known to impart biological activity, making this compound a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Biological Activity

Chemical Structure and Properties

This compound has the molecular formula \$$C{10}H{11}Cl2NO2\$$. It features an amino group, a dichlorophenyl moiety, and a propanoate ester, contributing to its lipophilicity and potential interactions with biological targets. The compound can exist in two enantiomeric forms, (3S) and (3R), which may exhibit different biological activities due to their chirality.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,5-dichloroaniline and methyl acrylate in the presence of a base such as sodium hydroxide. This method is scalable for industrial applications and allows for the production of high-purity products through techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. Derivatives of dichlorophenyl compounds have been studied for their potential as antimicrobial agents. This compound may share these properties due to its structural similarities.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound 3,5-Cl₂ 1213081-03-8 C₁₀H₁₁Cl₂NO₂ 248.11 High lipophilicity due to Cl atoms
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 3,5-F₂ 2703746-08-9 C₁₀H₁₁F₂NO₂·HCl 247.66* Reduced steric bulk; potential for altered receptor interactions
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate 2,5-F₂ 1213896-51-5 C₁₀H₁₁F₂NO₂ 215.20 Ortho-substitution may hinder rotational freedom
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-F₂ N/A C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester increases hydrophobicity

Note: *Calculated molecular weight based on formula.

Key Findings:

  • Chlorine vs. Fluorine : The dichlorophenyl analog exhibits higher molecular weight and lipophilicity compared to difluoro derivatives, which may enhance membrane permeability but reduce solubility .

Ester Group Modifications

Table 2: Ester Variants

Compound Name Ester Group CAS Number Molecular Formula Molecular Weight (g/mol) Application Source
This compound Methyl 1213081-03-8 C₁₀H₁₁Cl₂NO₂ 248.11 API intermediate
Ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate Ethyl N/A C₁₂H₁₆NO₃ 237.26 Research chemical
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride Methyl N/A C₁₄H₂₂ClNO₂ 283.78 High steric bulk for niche receptor targeting

Key Findings:

  • Methyl vs. Ethyl Esters : Methyl esters generally offer higher metabolic stability, whereas ethyl esters may improve bioavailability due to slower hydrolysis .

Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1423040-66-7) is preferred in industrial settings for its improved crystallinity and handling stability. However, the free base (CAS 1213081-03-8) is critical for reactions requiring neutral pH conditions .

Biological Activity

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate, also known by its CAS number 1213081-03-8, is a compound of significant interest due to its biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 248.11 g/mol
  • CAS Number : 1213081-03-8
  • Synonyms : Methyl (s)-3-amino-3-(3,5-dichlorophenyl)propanoate

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can inhibit the reuptake of monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5HT) in vitro. This suggests potential applications in treating mood disorders and addiction.

Biological Activity Overview

  • Neurotransmitter Reuptake Inhibition :
    • Studies have shown that analogues of this compound can inhibit DA and NE uptake, which is crucial for developing antidepressants and smoking cessation aids. For instance, one study reported that certain analogues were significantly more potent than established drugs in inhibiting neurotransmitter reuptake .
  • Antidepressant Potential :
    • The compound's ability to act as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs) suggests it may help mitigate nicotine withdrawal symptoms and enhance mood stabilization .
  • Cytotoxicity Studies :
    • In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's structural characteristics contribute to its effectiveness against human leukemia cells, with IC50 values indicating significant potency in certain configurations .

Case Study 1: Antidepressant Activity

A study evaluated the effects of this compound on animal models of depression. The results indicated a marked improvement in depressive behaviors compared to control groups, suggesting the compound's potential as an antidepressant.

Case Study 2: Cancer Cell Cytotoxicity

In a comparative analysis of various analogues, this compound was found to inhibit the proliferation of several cancer cell lines more effectively than traditional chemotherapeutics. The study highlighted its mechanism involving apoptosis induction in targeted cells.

Research Findings Summary Table

Study Focus Findings
Neurotransmitter Reuptake InhibitionSignificant inhibition of DA and NE uptake; potential antidepressant effects
Anticancer ActivityHigh cytotoxicity against leukemia cells; IC50 values indicate strong efficacy
Nicotinic Receptor AntagonismNoncompetitive antagonism at α4β2-nAChRs; potential for smoking cessation

Q & A

Q. What are the standard synthetic routes for Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the esterification of the corresponding amino acid. For example, one method uses 3,5-dichlorobenzaldehyde and glycine methyl ester in the presence of a reducing agent like sodium borohydride under reflux conditions. Critical parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., methanol or THF), and reaction time (24–48 hours). Progress is monitored via TLC, and purity is confirmed using NMR and LCMS (ES) (e.g., m/z 448.4 [M+H]+) .

Q. How is the stereochemical integrity of the (3S) configuration maintained during synthesis?

Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to ensure enantiomeric purity. The use of stereospecific catalysts (e.g., chiral Lewis acids) during key steps like reductive amination can also preserve the (3S) configuration. Post-synthesis, optical rotation measurements and X-ray crystallography validate stereochemistry .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : To confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the methyl ester (δ 3.6–3.8 ppm).
  • LCMS (ES) : For molecular ion verification and purity assessment.
  • Chiral HPLC : To determine enantiomeric excess (>98% for high-purity batches) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or stereochemistry) impact biological activity compared to analogs?

Comparative studies with analogs like Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate reveal that:

  • Halogen position : 3,5-dichloro substitution enhances steric bulk and lipophilicity, improving membrane permeability.
  • Stereochemistry : The (3S) configuration shows higher affinity for target enzymes (e.g., proteases) than the (3R) form, as evidenced by IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions)?

Discrepancies in hydrolysis kinetics arise from the ester group’s sensitivity to pH. Under basic conditions (pH >10), the ester hydrolyzes rapidly (t₁/₂ = 2 hours), while acidic conditions (pH 2–4) show slower degradation (t₁/₂ = 24 hours). Stability studies using HPLC-UV at 254 nm are recommended to validate these conditions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like G-protein-coupled receptors. For example, the dichlorophenyl moiety’s hydrophobic interactions with receptor pockets can be optimized by introducing electron-withdrawing groups (e.g., -CF₃), improving binding energy scores (ΔG ≤ -9.0 kcal/mol) .

Q. What methodologies assess the compound’s metabolic stability in vitro?

  • Hepatic microsome assays : Incubate with rat or human liver microsomes (37°C, NADPH regeneration system) and quantify parent compound loss via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4 IC₅₀ = 15 μM) .

Methodological Notes

  • Synthesis Optimization : Replace batch reactors with continuous flow systems to improve yield (from 50% to >80%) and reduce byproducts .
  • Data Contradiction Analysis : Cross-validate NMR and LCMS data with independent techniques like FT-IR to resolve structural ambiguities .
  • Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics (ka/kd rates) to validate computational predictions .

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